1-Benzylpyrrolidin-3-amine

Description

Properties

IUPAC Name |

1-benzylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVNLKQGRZPGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373442 | |

| Record name | 1-benzylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18471-40-4 | |

| Record name | 1-benzylpyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzylpyrrolidin-3-amine chemical properties and structure

An In-Depth Technical Guide to 1-Benzylpyrrolidin-3-amine: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal chiral building block in the landscape of medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyrrolidine ring N-substituted with a benzyl group and an amine functionality at the 3-position, provides a versatile scaffold for the development of pharmacologically active compounds.[1] The pyrrolidine moiety offers conformational rigidity, while the chiral center and the reactive primary amine allow for stereospecific modifications and the introduction of diverse functional groups. This guide provides a comprehensive overview of its chemical properties, structure, synthesis strategies, and core applications for researchers and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule dictate its behavior in chemical and biological systems. Understanding the structure and properties of this compound is the first step toward its effective utilization.

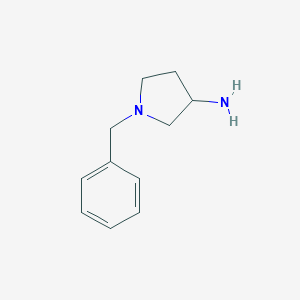

Chemical Structure

This compound possesses the molecular formula C₁₁H₁₆N₂.[2][3] The core of the molecule is a five-membered saturated heterocycle, the pyrrolidine ring. A benzyl group (a phenyl group attached to a methylene bridge) is bonded to the ring's nitrogen atom, and a primary amine group is attached to the carbon at the 3-position. The carbon atom at the 3-position is a stereocenter, meaning the compound can exist as two enantiomers: (S)-1-Benzylpyrrolidin-3-amine and (R)-1-Benzylpyrrolidin-3-amine. The specific stereoisomer is often crucial for biological activity.[1]

Caption: 2D Structure of this compound

Physicochemical Data

The physical and chemical properties of this compound are essential for planning reactions, purification, and storage. The data presented below is a consolidation from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂ | [2][3] |

| Molecular Weight | 176.26 g/mol | [2][3] |

| CAS Number | 18471-40-4 (racemate) | [2][3] |

| Appearance | Colorless to yellow liquid/oil | [4] |

| Density | ~1.024 g/mL at 25 °C | |

| Boiling Point | 261.5 ± 33.0 °C at 760 mmHg | [2] |

| Flash Point | 102.4 ± 20.5 °C | [2] |

| Refractive Index (n20/D) | ~1.5477 | |

| LogP | 1.03 | [2] |

| IUPAC Name | This compound | [3] |

| SMILES | NC1CCN(C1)Cc2ccccc2 | |

| InChI Key | HBVNLKQGRZPGRP-UHFFFAOYSA-N | [3] |

Part 2: Synthesis Strategies

The synthesis of enantiomerically pure this compound is of significant interest. The choice of a synthetic route is often dictated by factors such as the availability of starting materials, cost, scalability, and the desired stereochemical outcome.[1]

Key Synthetic Pathways

-

Reductive Amination of a Prochiral Ketone : This common strategy involves the reductive amination of 1-benzyl-3-pyrrolidinone.[1] The ketone precursor can be synthesized from various starting materials.[5][6] The amination step introduces the amine group. To achieve stereoselectivity, an asymmetric reduction can be employed, or a classical reductive amination can be followed by chiral resolution of the resulting racemic amine.[1]

-

Chiral Pool Synthesis : This approach leverages readily available chiral molecules, such as L-aspartic acid or L-hydroxyproline, to construct the chiral pyrrolidine core.[1][7] For instance, starting from L-aspartic acid, a multi-step process involving anhydride formation, reaction with benzylamine, and subsequent reduction and cyclization yields the desired (S)-enantiomer.[1][7] This method ensures high enantiomeric purity due to the inherent chirality of the starting material.

-

Direct Benzylation : If the chiral precursor, (S)-3-aminopyrrolidine or (R)-3-aminopyrrolidine, is commercially available and economically viable, a direct N-benzylation is the most straightforward approach.[1] This reaction is typically achieved using benzyl bromide or benzyl chloride in the presence of a base. This route is very direct and often results in high yields, though its cost-effectiveness depends on the price of the chiral starting amine.[1]

Caption: Comparison of key synthetic pathways.

Experimental Protocol: Reductive Amination

This protocol describes a representative procedure for the synthesis of this compound from 1-Benzyl-3-pyrrolidinone.

Objective: To synthesize racemic this compound via reductive amination.

Materials:

-

1-Benzyl-3-pyrrolidinone (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Reaction Setup: To a round-bottom flask charged with 1-Benzyl-3-pyrrolidinone (1.0 eq) and ammonium acetate (10 eq), add methanol to dissolve the solids.

-

Addition of Reducing Agent: Cool the mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Causality: The slow addition of the reducing agent controls the reaction rate and prevents excessive heat generation. NaBH₃CN is selective for the iminium intermediate over the ketone starting material.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Workup: Carefully quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer twice more with DCM. Trustworthiness: The basic workup with NaHCO₃ neutralizes any remaining acidic species and ensures the product amine is in its free base form for efficient extraction into the organic solvent.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to afford the pure product.

Part 3: Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), a singlet for the benzylic methylene (-CH₂-) protons (~3.6 ppm), and multiplets for the pyrrolidine ring protons.[4][8] The protons on the carbon adjacent to the nitrogen (C2 and C5) will appear downfield compared to the C4 protons.[8] The N-H protons of the primary amine will appear as a broad singlet, the chemical shift of which is concentration-dependent.[8]

-

¹³C NMR Spectroscopy: The spectrum will display signals for the aromatic carbons, the benzylic carbon, and the four distinct carbons of the pyrrolidine ring. Carbons bonded to nitrogen (C2, C5, and the benzylic CH₂) will be deshielded and appear in the 40-65 ppm range.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. For a primary amine, two characteristic N-H stretching bands are expected in the 3300-3400 cm⁻¹ region.[9] An N-H bending vibration should also be visible around 1580-1650 cm⁻¹.[9] The C-N stretching of the aliphatic amine will appear in the 1020-1250 cm⁻¹ range.[9] Aromatic C-H stretches will be observed above 3000 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to the molecular weight (176.26 g/mol ).[3] A prominent fragment is often the tropylium ion (m/z 91) from the cleavage of the benzyl group, which is a hallmark of benzyl-containing compounds.

Part 4: Safety, Handling, and Storage

Proper handling and storage are critical due to the hazardous nature of this compound.

Hazard Identification

According to the Globally Harmonized System (GHS) classifications, this compound is associated with the following hazards:

-

H301: Toxic if swallowed.[3]

-

H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[3][10]

-

H318 / H319: Causes serious eye damage / Causes serious eye irritation.[3][10]

-

H335: May cause respiratory irritation.[3]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10][13]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[10][13]

-

Respiratory Protection: If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.[13]

-

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[10] Do not breathe vapors or mist.[11] Wash hands thoroughly after handling.[10]

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][13]

-

Incompatibilities: Keep away from strong oxidizing agents and acids.[11]

Conclusion

This compound stands out as a compound of significant value in synthetic and medicinal chemistry. Its versatile structure, coupled with well-established synthetic routes, allows for its incorporation into a wide array of complex molecules. A thorough understanding of its physicochemical properties, synthesis, characterization, and safe handling procedures, as detailed in this guide, is paramount for researchers aiming to leverage this potent building block in drug discovery and development.

References

- A Technical Guide to the Synthesis of (S)-1-Benzyl-3-aminopyrrolidine. Benchchem.

- This compound | CAS#:18471-40-4. Chemsrc.

- 119904-90-4 | (S)-Quinuclidin-3-amine dihydrochloride. ChemScene.

- 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613. PubChem, National Institutes of Health.

- 119904-90-4 (S)-(-)-3-Aminoquinuclidine 2HCl. AKSci.

- (S)-(-)-3-Aminoquinuclidine 98 119904-90-4. Sigma-Aldrich.

- Optimizing Organic Synthesis with this compound. NINGBO INNO PHARMCHEM CO.,LTD.

- (S)-3-Aminoquinuclidine dihydrochloride | 119904-90-4. ChemicalBook.

- SAFETY DATA SHEET. Fisher Scientific.

- 1-Benzylpyrrolidin-3-one. Apollo Scientific.

- 1-Benzyl-3-aminopyrrolidine 95 18471-40-4. Sigma-Aldrich.

- SAFETY DATA SHEET. TCI Chemicals.

- SAFETY DATA SHEET. Sigma-Aldrich.

- A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. ResearchGate.

- 1-Benzyl-3-pyrrolidinone 98 775-16-6. Sigma-Aldrich.

- 1-Benzyl-3-pyrrolidinone synthesis. ChemicalBook.

- IR: amines. University of Calgary.

- Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin. The Royal Society of Chemistry.

- 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | CAS#:18471-40-4 | Chemsrc [chemsrc.com]

- 3. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 1-ベンジル-3-ピロリジノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1-Benzyl-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. sigmaaldrich.com [sigmaaldrich.com]

1-Benzylpyrrolidin-3-amine CAS number 18471-40-4 information

An In-Depth Technical Guide to 1-Benzylpyrrolidin-3-amine (CAS 18471-40-4): Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound, identified by CAS number 18471-40-4, is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Structurally, it features a pyrrolidine ring, a primary amine at the 3-position, and an N-benzyl group. This unique combination of a chiral center, a nucleophilic primary amine, and a bulky, modifiable aromatic group makes it an exceptionally versatile scaffold for the synthesis of complex, biologically active molecules.[1] The pyrrolidine moiety is a privileged structure found in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[2][3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, strategic synthetic routes, analytical characterization, key applications, and essential safety protocols.

Caption: Workflow for Synthesis via Reductive Amination.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-Benzylpyrrolidin-3-one (1 equivalent) in methanol, add ammonium acetate (NH₄OAc, ~10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN, ~1.5 equivalents) portion-wise. Self-Validation: NaBH₃CN is stable in acidic to neutral methanolic solutions, making it ideal for this one-pot reaction where the ammonium acetate buffers the system.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting ketone.

-

Workup: Quench the reaction by slowly adding aqueous HCl (1M) until the evolution of gas ceases. Basify the mixture with aqueous NaOH (2M) to a pH > 12 to ensure the product is in its free amine form.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The value of this compound lies in its utility as a versatile scaffold for generating compound libraries. The primary amine serves as a key functional handle for a wide array of chemical transformations.

-

Scaffold for Library Synthesis: The primary amine can be readily acylated, sulfonated, reductively aminated, or used in urea/thiourea formations. This allows for the systematic exploration of the chemical space around the pyrrolidine core to optimize binding interactions with a biological target.

-

Key Intermediate: It is a precursor for more complex molecules with potential therapeutic properties. The benzyl group can be removed via catalytic hydrogenation (e.g., using Pd/C and H₂) to reveal the secondary amine, providing another site for diversification.

-

Chiral Ligand and Catalyst Development: Enantiomerically pure forms are valuable in asymmetric synthesis, acting as chiral ligands for metal catalysts or as organocatalysts themselves.

Caption: Role as a versatile scaffold in library synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards.

GHS Hazard Classification

| Hazard Class | GHS Code | Signal Word & Statement | Reference(s) |

| Acute Toxicity, Oral | H301 | Danger: Toxic if swallowed | [4][5][6] |

| Skin Corrosion/Irritation | H315 | Warning: Causes skin irritation | [4][5][6] |

| Eye Damage/Irritation | H319 | Warning: Causes serious eye irritation | [4][5][6] |

| STOT, Single Exposure | H335 | Warning: May cause respiratory irritation | [4][5][6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors. [7][8]* Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. [4] * Hand Protection: Use chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat. For larger quantities or risk of splashing, consider a chemical-resistant apron or suit.

-

Respiratory Protection: If working outside a fume hood or if vapors are generated, use a respirator with an appropriate organic vapor cartridge (e.g., type ABEK). [4]* Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. [7]

-

Storage

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [9]* Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. [7][9]* Store locked up in a designated area for toxic substances. [4][9]Recommended storage temperature is often 2–8 °C.

References

-

This compound | CAS#:18471-40-4 | Chemsrc. (n.d.). Retrieved January 6, 2026, from [Link]

-

Cas 18471-40-4, 1-Benzyl-3-aminopyrrolidine. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

-

Optimizing Organic Synthesis with this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

-

1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613. (n.d.). PubChem - NIH. Retrieved January 6, 2026, from [Link]

-

This compound [CAS: 18471-40-4]. (n.d.). Ivy Fine Chemicals. Retrieved January 6, 2026, from [Link]

-

1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890. (n.d.). PubChem - NIH. Retrieved January 6, 2026, from [Link]

-

A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. (n.d.). Request PDF. Retrieved January 6, 2026, from [Link]

-

Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. (2024). PubMed Central - NIH. Retrieved January 6, 2026, from [Link]

-

Supplementary Information. (n.d.). Retrieved January 6, 2026, from [Link]

-

(3R)-(-)-1-Benzyl-3-aminopyrrolidine. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved January 6, 2026, from [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Retrieved January 6, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. Retrieved January 6, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). CDN. Retrieved January 6, 2026, from [Link]

-

24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

1-benzyl-3-methylpyrrolidin-3-amine (C12H18N2). (n.d.). PubChemLite. Retrieved January 6, 2026, from [Link]

-

1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613. (n.d.). PubChem - NIH. Retrieved January 6, 2026, from [Link]

-

Neue psychoaktive Substanzen. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

-

(R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO. (n.d.). PubChem - NIH. Retrieved January 6, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. 1-苄基-3-氨基吡咯烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

The Versatile Chiral Scaffold: An In-depth Technical Guide to the Scientific Uses of (S)-1-benzylpyrrolidin-3-amine Dihydrochloride

Introduction

(S)-1-benzylpyrrolidin-3-amine dihydrochloride, a chiral pyrrolidine derivative, has emerged as a cornerstone in modern medicinal chemistry and asymmetric synthesis.[1] Its rigid, stereochemically defined structure provides a versatile and privileged scaffold for the development of a wide array of biologically active compounds and efficient catalysts.[1] This technical guide offers an in-depth exploration of the multifaceted applications of this compound, providing key quantitative data, detailed experimental protocols, and a causal understanding of its utility for researchers, scientists, and drug development professionals.

Core Attributes and Rationale for Use

The scientific value of (S)-1-benzylpyrrolidin-3-amine stems from a confluence of structural and chemical properties:

-

Stereochemical Integrity: The defined (S)-configuration is crucial for achieving specific and high-affinity interactions with biological targets, which are themselves chiral. This enantiomeric purity is often a prerequisite for potent and selective therapeutic agents.

-

Structural Rigidity: The pyrrolidine ring imposes conformational constraints on the molecules it is incorporated into, reducing the entropic penalty of binding to a target and often leading to higher affinity.

-

Synthetic Tractability: The primary and secondary amine functionalities serve as versatile handles for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

-

Privileged Scaffold: The pyrrolidine motif is a recurring feature in numerous FDA-approved drugs, indicating its favorable ADME (absorption, distribution, metabolism, and excretion) properties and biocompatibility.

Application in Drug Discovery and Medicinal Chemistry

The (S)-1-benzylpyrrolidin-3-amine scaffold is a key building block in the synthesis of innovative therapeutics across multiple disease areas. Its strategic incorporation allows for the precise orientation of pharmacophoric groups to interact with specific biological targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The inhibition of DPP-4, a serine protease that inactivates incretin hormones like GLP-1, is a validated therapeutic strategy for the management of type 2 diabetes.[2][3] The pyrrolidine scaffold is a common feature in many DPP-4 inhibitors.

Causality of Application: The pyrrolidine ring serves as a mimetic for the proline residue of natural DPP-4 substrates. The amine functionality can be derivatized to interact with key residues in the S1 and S2 pockets of the DPP-4 active site, leading to potent and selective inhibition.

A study on novel dipeptidyl peptidase IV inhibitors explored the replacement of a piperazine ring system with a pyrrolidine ring. A 2-benzylpyrrolidine derivative, structurally related to (S)-1-benzylpyrrolidin-3-amine, demonstrated significant inhibitory activity.

| Compound | Target | IC50 (µM) |

| 2-benzylpyrrolidine derivative (Compound 2) | DPP-4 | 0.3 ± 0.03 |

Experimental Workflow: Synthesis of a Pyrrolidine-based DPP-4 Inhibitor (General Approach)

Caption: General synthetic workflow for a DPP-4 inhibitor.

M3 Muscarinic Acetylcholine Receptor Antagonists

M3 muscarinic receptors are implicated in the regulation of smooth muscle contraction and gland secretion.[4][5] Antagonists of this receptor are used in the treatment of conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).[4][5]

Dopamine Receptor Ligands for Neurological Disorders

Derivatives of (S)-1-benzylpyrrolidin-3-amine have shown significant promise as ligands for dopamine receptors, which are key targets in the treatment of diseases like Parkinson's, schizophrenia, and depression. The chiral nature of the scaffold is often crucial for achieving high affinity and selectivity.

| Compound | Target | Ki (nM) |

| 12a | σ1 Receptor | 1.2 |

| 12c | σ1 Receptor | 0.7 |

| 13g | σ1 Receptor | 37 |

| Indole Derivative 7k | Serotonin Transporter (SERT) | 5.63 ± 0.82 |

| Indole Derivative 13c | Serotonin Transporter (SERT) | 6.85 ± 0.19 |

Application in Asymmetric Synthesis

Beyond its role as a structural component of bioactive molecules, (S)-1-benzylpyrrolidin-3-amine and its derivatives are valuable as chiral organocatalysts.

Asymmetric Aldol and Michael Reactions

These compounds are particularly effective in promoting asymmetric aldol and Michael reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.

Causality of Application: The secondary amine of the pyrrolidine ring can form an enamine with a carbonyl donor (e.g., a ketone or aldehyde), which then undergoes a stereoselective reaction with an acceptor. The chiral environment created by the (S)-pyrrolidine backbone and the benzyl group directs the approach of the acceptor, leading to the preferential formation of one enantiomer of the product. The primary amine can also participate in the catalytic cycle, for instance, through hydrogen bonding to activate the acceptor.

Experimental Protocol: Asymmetric Aldol Reaction Catalyzed by a (S)-1-benzylpyrrolidin-3-amine Derivative

-

Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, dissolve the (S)-1-benzylpyrrolidin-3-amine derivative (0.1 eq.) in the chosen solvent (e.g., DMSO, CHCl3).

-

Reaction Setup: Add the ketone (1.0 eq.) to the catalyst solution and stir for 10-15 minutes to allow for enamine formation.

-

Aldehyde Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and add the aldehyde (1.2 eq.) dropwise.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Caption: Workflow for chiral resolution.

Conclusion

(S)-1-benzylpyrrolidin-3-amine dihydrochloride has proven to be a highly valuable and versatile chiral building block in chemical and pharmaceutical research. Its applications span from the development of potent and selective drugs targeting a variety of diseases to its use as an efficient organocatalyst for the synthesis of complex chiral molecules. The continued exploration of this scaffold is expected to yield novel therapeutics and synthetic methodologies with significant impact on human health and chemical manufacturing.

References

-

Budzik, B., et al. (2009). M3 muscarinic acetylcholine receptor antagonists: SAR and optimization of bi-aryl amines. Bioorganic & Medicinal Chemistry Letters, 19(6), 1686-1690. [Link]

- BenchChem. (2025). A Technical Guide to the Synthesis of (S)-1-Benzyl-3-aminopyrrolidine. BenchChem.

-

Peretto, I., Petrillo, P., & Imbimbo, B. P. (2009). Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. Medicinal research reviews, 29(6), 867–902. [Link]

-

Liu, X., et al. (2018). Structure-guided development of selective M3 muscarinic acetylcholine receptor antagonists. Proceedings of the National Academy of Sciences of the United States of America, 115(47), E11037–E11046. [Link]

- Hati, S., & Datta, A. (2016). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 21(8), 1089.

- Google Patents. (2012). CN102603592A - Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S).

-

Home Sunshine Pharma. (n.d.). (S)-1-Benzyl-pyrrolidine-3-aMine Dihydrochloride CAS 131852-54-5. Retrieved from [Link]

-

Sharma, S., & Singh, P. (2020). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Mini reviews in medicinal chemistry, 20(14), 1335–1354. [Link]

- Al-masoudi, N. A., & Al-mafrachi, A. A. M. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA-Text.

- Shah, P., & Singh, S. K. (2018).

- BenchChem. (2025). The Versatile Chiral Scaffold: A Deep Dive into the Applications of (S)-1-Benzyl-3-aminopyrrolidine. BenchChem.

- European Patent Office. (2001).

- Google Patents. (2001).

- Corbett, J. W., et al. (2007). Design and synthesis of potent amido- and benzyl-substituted cis-3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl DPP-IV inhibitors. Bioorganic & medicinal chemistry letters, 17(15), 4255–4259.

- BenchChem. (2025). Application Notes and Protocols: (S)

- BenchChem. (2025). (S)-Benzyl Piperidin-3-ylcarbamate: A Scaffolding Approach for Neurological Disorder Research. BenchChem.

- StatPearls Publishing. (2023). Muscarinic Antagonists.

-

Miller, N. R., et al. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & medicinal chemistry letters, 20(7), 2174–2177. [Link]

-

Gentry, P. R., et al. (2021). Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS medicinal chemistry letters, 12(5), 821–828. [Link]

-

De Simone, A., et al. (2010). Synthesis, affinity profile and functional activity of potent chiral muscarinic antagonists with a pyrrolidinylfuran structure. Bioorganic & medicinal chemistry, 18(2), 868–876. [Link]

-

De Simone, A., et al. (2008). Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity of isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine sulfoxide derivatives. Bioorganic & medicinal chemistry, 16(10), 5490–5500. [Link]

-

De Simone, A., et al. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of medicinal chemistry, 50(6), 1409–1413. [Link]

-

Anzini, M., et al. (2002). A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. Bioorganic & medicinal chemistry letters, 12(18), 2535–2539. [Link]

- BenchChem. (2025). A New Series of M3 Muscarinic Antagonists Based on the 4-Amino-piperidine Scaffold. BenchChem.

-

Miller, N. R., et al. (2010). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & medicinal chemistry letters, 20(7), 2174–2177. [Link]

-

Daniels, R. N., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. Bioorganic & medicinal chemistry letters, 18(16), 4569–4573. [Link]

Sources

- 1. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M3 muscarinic acetylcholine receptor antagonists: SAR and optimization of bi-aryl amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine synthesis methods

An In-depth Technical Guide to the Synthesis of (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine

Introduction

(R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine is a chiral tertiary amine that serves as a crucial building block and intermediate in the synthesis of a wide range of biologically active molecules and pharmaceuticals. Its rigid pyrrolidine scaffold, combined with the specific stereochemistry at the C3 position, makes it an invaluable synthon for introducing chirality and modulating the physicochemical properties of drug candidates. This guide provides a comprehensive overview of the primary synthetic methodologies for preparing this compound, designed for researchers, scientists, and professionals in drug development. We will explore various strategic approaches, delve into the causality behind experimental choices, and provide detailed, actionable protocols.

Retrosynthetic Analysis

A logical approach to designing the synthesis of (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available, or easily accessible precursors. The primary disconnections involve the formation of the C-N bonds associated with the benzyl and dimethylamino groups.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals three primary strategies that leverage readily available chiral or prochiral starting materials:

-

N-Benzylation of a pre-existing chiral dimethylaminopyrrolidine core.

-

N,N-Dimethylation of a chiral benzylaminopyrrolidine precursor.

-

Stereoselective synthesis or resolution starting from a prochiral ketone.

Method 1: Synthesis from (R)-3-Aminopyrrolidine Dihydrochloride

This is one of the most direct and efficient routes, capitalizing on the commercial availability of the chiral starting material, (R)-3-Aminopyrrolidine.[1][2] The synthesis involves two key transformations: a reductive amination to install the benzyl group, followed by an exhaustive methylation to form the dimethylamino moiety.

Synthetic Pathway

Caption: Pathway from (R)-3-Aminopyrrolidine.

Causality and Experimental Choices

-

Step 1: Reductive Amination: The direct reaction of (R)-3-aminopyrrolidine with benzaldehyde forms a Schiff base (imine) intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because it is mild, selective for imines over aldehydes, and does not reduce other functional groups that might be present. It is less sensitive to pH than sodium cyanoborohydride (NaBH₃CN) and avoids the use of toxic cyanide.[3][4] The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE).

-

Step 2: Eschweiler-Clarke N,N-Dimethylation: This classic reaction is a highly effective method for the exhaustive methylation of primary and secondary amines. It uses a mixture of formaldehyde and formic acid. Formaldehyde reacts with the amine to form an iminium ion, which is then reduced in situ by formic acid (acting as a hydride donor). The reaction is driven to completion by the evolution of carbon dioxide gas, resulting in the desired tertiary amine with high yield and purity.[3]

Detailed Experimental Protocol

Part A: Synthesis of (R)-1-Benzyl-3-aminopyrrolidine

-

To a round-bottom flask, add (R)-3-aminopyrrolidine dihydrochloride (1.0 eq) and dichloromethane (DCM, approx. 10 mL per gram of starting material).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a base such as triethylamine (TEA, 2.2 eq) or a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes.

-

Add benzaldehyde (1.05 eq) to the mixture, followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq) over 30 minutes, keeping the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Part B: Synthesis of (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine

-

Dissolve the crude (R)-1-benzyl-3-aminopyrrolidine (1.0 eq) from the previous step in formic acid (approx. 3.0 eq).

-

Add aqueous formaldehyde (37% solution, approx. 2.5 eq) to the mixture.

-

Heat the reaction mixture to 90-100 °C and maintain for 4-6 hours. The evolution of CO₂ should be observed. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and carefully basify with 2M sodium hydroxide (NaOH) solution to pH > 10.

-

Extract the product with ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The resulting crude oil can be purified by vacuum distillation or silica gel chromatography to afford the final product.

Method 2: Synthesis from (S)-1-Benzyl-3-hydroxypyrrolidine

This stereospecific route leverages the principle of Sₙ2 nucleophilic substitution, where the reaction proceeds with an inversion of stereochemistry. Therefore, to obtain the (R)-amine, the synthesis must begin with the (S)-alcohol precursor.[5]

Synthetic Pathway

Caption: Pathway from (S)-1-Benzyl-3-hydroxypyrrolidine.

Causality and Experimental Choices

-

Step 1: Hydroxyl Group Activation: The hydroxyl group is a poor leaving group. It must be converted into a better one to facilitate nucleophilic substitution. Methanesulfonyl chloride (mesyl chloride) is commonly used to form a mesylate ester. This reaction is performed in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl byproduct. The mesylate anion is an excellent leaving group due to the resonance stabilization of its negative charge.

-

Step 2: Sₙ2 Substitution: Dimethylamine, a potent nucleophile, attacks the carbon atom bearing the mesylate group from the backside. This backside attack forces the inversion of the stereocenter (Walden inversion), converting the (S)-configured intermediate into the final (R)-configured product. The reaction is often heated to overcome the activation energy barrier.[6][7]

Detailed Experimental Protocol

-

Dissolve (S)-1-benzyl-3-hydroxypyrrolidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add methanesulfonyl chloride (1.2 eq) dropwise via syringe, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the formation of the mesylate intermediate by TLC.

-

Upon completion, wash the reaction mixture with cold water, saturated aqueous sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification due to its potential instability.

-

Dissolve the crude mesylate in a suitable solvent like THF or ethanol and transfer to a pressure vessel.

-

Add a solution of dimethylamine (excess, typically 3-5 eq, e.g., 40% in water or 2M in THF).

-

Seal the vessel and heat to 60-80 °C for 12-24 hours.

-

Cool the reaction to room temperature, then concentrate to remove the solvent and excess dimethylamine.

-

Dissolve the residue in DCM and wash with water. Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography or vacuum distillation.

Method 3: Synthesis via Reductive Amination of 1-Benzylpyrrolidin-3-one

This approach begins with a prochiral ketone and introduces the amine functionality via reductive amination. While efficient, this method inherently produces a racemic mixture, which necessitates a subsequent resolution step to isolate the desired (R)-enantiomer.

Synthetic Pathway

Caption: Racemic synthesis and resolution pathway.

Causality and Experimental Choices

-

Synthesis of 1-Benzylpyrrolidin-3-one: This precursor can be synthesized via several routes, such as the Dieckmann cyclization of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester, followed by hydrolysis and decarboxylation.[8][9]

-

Reductive Amination: The ketone reacts with dimethylamine to form an enamine or iminium ion intermediate, which is then reduced by a hydride source like sodium triacetoxyborohydride.[10][11] This one-pot procedure is highly convenient for generating the racemic product.

-

Chiral Resolution: This is the critical step for obtaining the enantiomerically pure product. The racemic amine is treated with a chiral resolving agent, typically a chiral carboxylic acid like (+)-di-p-toluoyl-D-tartaric acid. This forms a pair of diastereomeric salts with different solubilities. One diastereomer selectively crystallizes from solution and can be isolated by filtration. The desired enantiomer is then liberated from the salt by treatment with a base.

Detailed Experimental Protocol

-

To a solution of 1-benzylpyrrolidin-3-one (1.0 eq) in DCE, add a solution of dimethylamine (1.5 eq, 2M in THF).

-

Stir the mixture for 30 minutes at room temperature.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir at room temperature for 16-24 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the crude racemic amine.

-

For resolution, dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol).

-

In a separate flask, dissolve the chiral acid (e.g., di-p-toluoyl-D-tartaric acid, ~0.5 eq) in the same solvent, heating gently if necessary.

-

Slowly add the acid solution to the amine solution.

-

Allow the mixture to cool slowly to room temperature and then stand, often at a reduced temperature (e.g., 4 °C), to induce crystallization of the diastereomeric salt.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

To liberate the free amine, suspend the salt in water and add a strong base (e.g., 2M NaOH) until the pH is >10.

-

Extract the (R)-amine with an organic solvent, dry, and concentrate to yield the enantiomerically enriched product. Enantiomeric excess (e.e.) should be determined by chiral HPLC.

Comparative Analysis of Synthesis Methods

| Feature | Method 1: From (R)-3-Aminopyrrolidine | Method 2: From (S)-1-Benzyl-3-hydroxypyrrolidine | Method 3: From 1-Benzylpyrrolidin-3-one |

| Stereocontrol | Excellent (retains stereochemistry) | Excellent (inversion of stereochemistry) | None (produces racemate) |

| Key Challenge | Cost of chiral starting material | Requires opposite enantiomer of precursor | Requires efficient chiral resolution |

| Number of Steps | 2 steps from free amine | 2 steps from chiral alcohol | 2 steps (synthesis + resolution) |

| Overall Yield | Generally high | Good to high | Moderate (loss in resolution step) |

| Scalability | Good | Good | Can be challenging due to resolution |

| Purity | High, straightforward purification | High, requires careful purification of intermediate | Purity depends heavily on resolution efficiency |

Conclusion

The synthesis of (R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine can be achieved through several viable pathways. The choice of method depends critically on the availability and cost of starting materials, the required scale of the synthesis, and the desired enantiomeric purity.

-

For laboratory-scale synthesis where stereochemical integrity is paramount, Method 1 starting from (R)-3-aminopyrrolidine offers the most direct and reliable route.

-

Method 2 , starting from (S)-1-benzyl-3-hydroxypyrrolidine, is an excellent alternative, demonstrating a classic application of Sₙ2 inversion for stereochemical control.

-

Method 3 is more suited for situations where the prochiral ketone is readily available or significantly cheaper than the chiral precursors. While it introduces the complexity of chiral resolution, it can be economically advantageous for larger-scale production if an efficient resolution protocol is established.

Each method provides a robust framework for obtaining this valuable chiral building block, empowering chemists to advance research and development in medicinal chemistry and beyond.

References

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. soc.chim.it [soc.chim.it]

- 5. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US3976697A - Preparation of tertiary amines - Google Patents [patents.google.com]

1-Benzylpyrrolidin-3-amine molecular formula and weight

An In-Depth Technical Guide to 1-Benzylpyrrolidin-3-amine: Synthesis, Properties, and Applications

Introduction

This compound is a pivotal chiral building block in the landscape of medicinal chemistry and pharmaceutical development.[1] As a derivative of the pyrrolidine scaffold, one of the most frequently utilized five-membered nonaromatic nitrogen heterocycles in drug discovery, this compound offers a unique combination of structural features.[2][3] Its three-dimensional architecture, conferred by the sp3-hybridized carbon atoms of the pyrrolidine ring, allows for a sophisticated exploration of pharmacophore space, which is critical for designing potent and selective therapeutic agents.[3] This guide provides a comprehensive overview of this compound, detailing its fundamental properties, synthesis strategies, key applications, and safety protocols for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is a substituted pyrrolidine featuring a benzyl group attached to the ring's nitrogen atom and an amine group at the 3-position. This structure serves as a versatile intermediate for further chemical modifications. The compound is typically a clear, colorless to yellow liquid and is recognized by several synonyms, most commonly 1-Benzyl-3-pyrrolidinamine.[4][5]

A summary of its core physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂ | [4][5][6] |

| Molecular Weight | 176.26 g/mol | [4][5][6] |

| CAS Number | 18471-40-4 | [4][7] |

| Appearance | Clear colorless to yellow liquid | [5] |

| Density | ~1.024 g/mL at 25 °C | |

| Refractive Index | n20/D ~1.547 | [5] |

| IUPAC Name | This compound | [4] |

Strategic Synthesis of this compound

The synthesis of this compound, particularly its enantiomerically pure forms like (S)-(+)-1-Benzyl-3-aminopyrrolidine, is crucial for its application in stereoselective drug synthesis.[1] Several strategic routes have been developed, with the choice depending on factors like starting material availability, cost, scalability, and desired stereochemical purity.[1]

The primary synthetic strategies include:

-

Chiral Pool Synthesis : This approach leverages readily available and inexpensive chiral molecules, such as L-aspartic acid or L-hydroxyproline, as the starting material to construct the chiral pyrrolidine core.[1][8] While effective for achieving high stereochemical control, these pathways can involve multiple steps.[1]

-

Direct Benzylation : A straightforward method that involves attaching the benzyl group to a commercially available chiral precursor, such as (S)-3-aminopyrrolidine. This route is often high-yielding and direct, though the cost of the chiral starting material can be a significant factor.[1]

-

Reductive Amination : This common and versatile strategy introduces the amino group onto a prochiral ketone precursor, 1-benzyl-3-pyrrolidinone.[1] The ketone itself is a stable and accessible starting material. The amination can be achieved through asymmetric reduction or a classical reductive amination followed by chiral resolution to separate the desired enantiomer.[1]

Experimental Protocol: Synthesis via Reductive Amination

This protocol details the synthesis of this compound from 1-Benzyl-3-pyrrolidinone, a widely adopted and illustrative method.

Objective: To synthesize this compound through reductive amination of 1-Benzyl-3-pyrrolidinone.

Materials:

-

Ammonium acetate or ammonia source

-

Sodium cyanoborohydride (NaBH₃CN) or another suitable reducing agent

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in ether (for salt formation, optional)

Step-by-Step Methodology:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Benzyl-3-pyrrolidinone (1 equivalent) in methanol.

-

Amine Source Addition : Add an excess of ammonium acetate (e.g., 5-10 equivalents) to the solution. The ammonium acetate serves as the ammonia source for the formation of the intermediate imine.

-

pH Adjustment : Gently adjust the pH of the mixture to approximately 6-7 using glacial acetic acid. This pH range is optimal for imine formation without causing significant decomposition of the reactants.

-

Reduction : Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 equivalents) portion-wise. NaBH₃CN is a selective reducing agent that efficiently reduces the imine intermediate to the desired amine while being less reactive towards the ketone starting material at this pH.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Extraction :

-

Quench the reaction by slowly adding water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add saturated aqueous sodium bicarbonate solution to basify the mixture (pH > 9).

-

Extract the aqueous layer multiple times with dichloromethane (DCM).

-

Combine the organic extracts.

-

-

Drying and Purification :

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude amine by silica gel column chromatography or distillation under reduced pressure to obtain pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The unique structural characteristics of this compound make it a valuable compound in several areas of research.

-

Pharmaceutical Intermediate : It serves as a key intermediate in the synthesis of a wide array of pharmaceuticals.[11] Its chiral nature is essential for creating stereospecific drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or cause adverse effects.

-

Neuroscience Research : The pyrrolidine scaffold is present in many biologically active compounds that target the central nervous system. Derivatives of this compound are used to study neurotransmitter systems and have shown potential in modulating their activity, contributing to the development of treatments for neurological and psychiatric disorders like depression and anxiety.[11]

-

Scaffold for Novel Therapeutics : In drug design, the ability of a molecule to cross the blood-brain barrier is often crucial for CNS-targeted therapies. The properties of the this compound scaffold make it an attractive candidate for developing drugs aimed at central nervous system targets.[11]

Safety, Handling, and Storage

Due to its hazardous nature, proper handling of this compound is imperative. It is classified as acutely toxic if swallowed, a skin irritant, and a serious eye irritant.[4] Some classifications also indicate it causes severe skin burns and eye damage and may cause respiratory irritation.[4][7]

GHS Hazard Statements:

-

H301 : Toxic if swallowed[4]

-

H314 : Causes severe skin burns and eye damage[7]

-

H315 : Causes skin irritation[4]

-

H319 : Causes serious eye irritation[4]

-

H335 : May cause respiratory irritation[4]

Recommended Precautions:

-

Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] It is recommended to store under an inert gas atmosphere (e.g., nitrogen or argon) at 2–8 °C to prevent degradation.[5][7] Store locked up and away from incompatible materials.[7]

-

First Aid : In case of contact, immediately flush skin or eyes with plenty of water for several minutes and seek immediate medical attention.[7] If inhaled, move the person to fresh air. If swallowed, rinse mouth but do NOT induce vomiting, and call a poison center or doctor immediately.[7]

Conclusion

This compound stands out as a high-value chemical entity for synthetic and medicinal chemists. Its defined stereochemistry and versatile reactive sites provide a robust platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the ongoing quest for novel and more effective therapeutics. As drug discovery continues to trend towards greater molecular complexity and three-dimensionality, the importance of scaffolds like this compound is set to grow even further.

References

- BenchChem. (2025). A Technical Guide to the Synthesis of (S)-1-Benzyl-3-aminopyrrolidine. Benchchem.

- National Center for Biotechnology Information. (n.d.). 1-Benzyl-3-aminopyrrolidine. PubChem.

- Chem-Impex. (n.d.). 1-Benzyl-3-(methylamino)pyrrolidine. Chem-Impex.

- TCI Chemicals. (2025). SAFETY DATA SHEET: 1-Benzyl-3-aminopyrrolidine. TCI Chemicals.

- BLD Pharm. (n.d.). 1-Benzyl-3-methylpyrrolidin-3-amine hydrochloride. BLD Pharm.

- National Center for Biotechnology Information. (n.d.). (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine. PubChem.

- ChemicalBook. (n.d.). (S)-(-)-1-BENZYL-3-(BOC-AMINO)PYRROLIDINE synthesis. ChemicalBook.

- Request PDF. (2025). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Request PDF.

- Chemsrc. (2025). This compound. Chemsrc.

- Sigma-Aldrich. (n.d.). 1-Benzyl-3-aminopyrrolidine 95%. Sigma-Aldrich.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis with this compound. NINGBO INNO PHARMCHEM CO.,LTD.

- Sigma-Aldrich. (n.d.). 1-Benzyl-3-pyrrolidinone 98%. Sigma-Aldrich.

- Fisher Scientific. (n.d.). 1-Benzyl-3-pyrrolidone 98.0+%, TCI America™. Fisher Scientific.

- Apollo Scientific. (2023).

- ChemicalBook. (2025). (S)-(+)-1-Benzyl-3-aminopyrrolidine. ChemicalBook.

- ChemicalBook. (2025). (R)-(-)-1-Benzyl-3-aminopyrrolidine. ChemicalBook.

- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.

- Al-Ostoot, F. H., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(+)-1-Benzyl-3-aminopyrrolidine | 114715-38-7 [chemicalbook.com]

- 6. (R)-(-)-1-Benzyl-3-aminopyrrolidine | 114715-39-8 [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Benzyl-3-pyrrolidone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemimpex.com [chemimpex.com]

Introduction: The Strategic Importance of 1-Benzylpyrrolidin-3-amine

An In-depth Technical Guide to the Solubility and Stability of 1-Benzylpyrrolidin-3-amine

This compound is a key bifunctional building block in modern medicinal chemistry and drug development. Its structure, featuring a saturated pyrrolidine ring, a primary amine, and a tertiary amine protected by a benzyl group, offers a unique combination of rigidity, basicity, and synthetic versatility. The pyrrolidine scaffold is a privileged motif in drug discovery, often incorporated to improve physicochemical properties such as aqueous solubility and to provide a three-dimensional structure that can enhance target binding.[1] Understanding the fundamental properties of solubility and stability is therefore not merely a perfunctory exercise; it is a critical prerequisite for successful drug design, formulation development, and process chemistry.

This guide provides a comprehensive analysis of the solubility and stability characteristics of this compound. Rather than simply presenting data, we delve into the underlying chemical principles and provide field-proven experimental protocols for researchers to validate and expand upon these findings in their own laboratories.

Part 1: Solubility Profile and Determination

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone property that influences everything from reaction kinetics in synthesis to bioavailability in the final drug product. The structure of this compound—containing both a lipophilic benzyl group and two basic nitrogen atoms—suggests a complex solubility profile.

Theoretical Solubility Assessment

-

In Water: The molecule has a molecular weight of 176.26 g/mol and contains 11 carbon atoms. Generally, amines with more than four to five carbons exhibit limited water solubility.[2] While the two amine groups provide hydrogen bonding capability, the large, non-polar benzyl group is expected to significantly limit its solubility in neutral water. The parent compound, pyrrolidine, is miscible with water, but the addition of the benzyl group drastically alters this property.[3]

-

In Aqueous Acid: As a base, this compound will react with acids to form ammonium salts.[4] These salts are ionic and are expected to be significantly more soluble in water than the neutral free base.[2][5] Therefore, high solubility is anticipated in dilute acidic solutions (e.g., 5% HCl).

-

In Organic Solvents: Due to its significant organic character, the compound is expected to be soluble in a wide range of organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (dichloromethane), and ethers (diethyl ether).[2]

Quantitative Solubility Data

| Solvent System | Temperature (°C) | Expected Solubility | Rationale / Notes |

| Deionized Water | 25 | Sparingly Soluble | The large hydrophobic benzyl group counteracts the hydrophilic amine groups. |

| 0.1 M Hydrochloric Acid | 25 | Highly Soluble | Forms a water-soluble hydrochloride salt.[4][5] |

| 0.1 M Sodium Hydroxide | 25 | Poorly Soluble | Exists as the free base, which has limited aqueous solubility. |

| Methanol | 25 | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Dichloromethane | 25 | Soluble | Common organic solvent suitable for non-polar to moderately polar compounds. |

| Diethyl Ether | 25 | Soluble | Expected solubility in common non-polar organic solvents.[2] |

Experimental Protocol: Thermodynamic Solubility Determination

This protocol describes a robust method for determining the thermodynamic equilibrium solubility of this compound, a critical parameter for pre-formulation studies. The causality for using an HPLC-based method is its high specificity and sensitivity, allowing for accurate quantification of the analyte in a saturated solution, free from interference from potential impurities.

Objective: To determine the equilibrium solubility of this compound in various solvent systems at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a series of 2 mL glass vials. The key is to ensure a solid reservoir of the compound remains after equilibrium is reached.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., water, 0.1 M HCl, methanol) to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C). Allow the slurries to equilibrate for a minimum of 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

Sampling and Dilution: Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant. Immediately dilute this aliquot with a known volume of a suitable mobile phase (e.g., 900 µL) to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

-

Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Profile and Analysis

Stability testing is essential to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life for a chemical substance. The amine functionalities in this compound are potential sites for degradation.

Potential Degradation Pathways

-

Oxidative Degradation: Both the primary and tertiary amines can be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides. This can lead to the formation of N-oxides, imines, or more complex degradation products. The benzyl group can also be a site of oxidation.

-

Thermal Degradation: While the C-N bond in benzylamine is quite strong (dissociation energy of ~59 kcal/mol), requiring high temperatures for cleavage in the gas phase, degradation in solution or in the solid state can occur at much lower temperatures.[6] Studies on other heterocyclic amines show susceptibility to degradation at temperatures of 150-200°C.

-

pH-Dependent Degradation (Hydrolysis): The stability of the molecule can be influenced by pH. While generally stable to hydrolysis, extreme pH conditions combined with elevated temperatures can promote degradation. The protonation state of the amines affects their reactivity; the protonated forms at low pH are generally less susceptible to oxidation.[7][8]

-

Photostability: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in susceptible molecules. A comprehensive stability profile must include photostability testing according to ICH Q1B guidelines.

Experimental Protocol: Forced Degradation Study

This protocol outlines a forced degradation (or stress testing) study, which is the cornerstone of a comprehensive stability analysis. Its purpose is to intentionally degrade the sample to identify likely degradation products and to establish a "stability-indicating" analytical method.

Objective: To identify potential degradation pathways and products for this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acidic: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for 24-48 hours.

-

Basic: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for 24-48 hours.

-

Oxidative: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24-48 hours.

-

Thermal: Heat the stock solution at 80°C for up to 7 days. Also, heat the solid compound in a dry oven at a similar temperature.

-

Photolytic: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time-Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (LC-MS) detection.

-

The HPLC method must be capable of separating the main peak (this compound) from all degradation product peaks.

-

Monitor the decrease in the main peak area (% Assay).

-

Monitor the increase in impurity peak areas.

-

Use LC-MS to obtain mass-to-charge (m/z) data for the impurity peaks to help elucidate their structures.

-

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Determine the "mass balance" – the sum of the assay of the parent compound and the levels of all degradation products should ideally remain close to 100%.

-

Identify the conditions under which the compound is most labile.

-

Illustrative Stability Data Table

This table presents a hypothetical but plausible outcome of a forced degradation study to guide researchers in their data presentation.

| Stress Condition | Time (h) | Assay of Parent (%) | Major Degradant Peak (Area %) | Observations |

| 0.1 M HCl, 80°C | 48 | 98.5 | Not Detected | Highly stable to acid hydrolysis. |

| 0.1 M NaOH, 80°C | 48 | 96.2 | Impurity at RRT 1.2 (1.5%) | Minor degradation under basic conditions. |

| 3% H₂O₂, 25°C | 24 | 85.1 | Impurity at RRT 0.8 (12.3%) | Significant degradation via oxidation. |

| Thermal (Solution), 80°C | 168 | 99.1 | Not Detected | Thermally stable in solution at 80°C. |

| Photolytic (ICH Q1B) | - | 94.5 | Impurity at RRT 1.5 (3.8%) | Moderate sensitivity to light exposure. |

Visualization: Stability Testing Workflow

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Conclusion and Forward Look

This compound is a compound with favorable characteristics for drug development, exhibiting high solubility in acidic media and predictable stability. Its primary liability appears to be oxidative degradation, a critical factor to control during synthesis, purification, and storage. The protocols and theoretical framework provided in this guide equip researchers and drug development professionals with the necessary tools to perform a thorough and scientifically rigorous evaluation of this important chemical entity. By understanding and controlling its solubility and stability, the full potential of this compound as a cornerstone for novel therapeutics can be realized.

References

- McLaughlin, J. C. Experiment 27 - Amines and Amides.

- Chiu, C. P., & Chen, B. H. (1999).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2756613, 1-Benzyl-3-aminopyrrolidine. Retrieved January 6, 2026 from [Link].[9]

- Determin

- Scotti, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.

-

Szwarc, M., & Taylor, J. W. (1955). The dissociation energy of the C-N bond in benzylamine. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link][6]

-

Davis, S. E., & Rochelle, G. T. (2009). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Energy Procedia. [Link][10]

-

Beltran, M., & Crooks, P. A. (2014). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. ResearchGate. [Link][11]

-

Crosthwaite, J. C., et al. (2015). Structure-property relation of amines over the pH range 5.6-7. ResearchGate. [Link][7]

-

Quora. (2022). What is the pH of a tertiary amine?. [Link][8]

-

Chemistry Student. (2023). How does pH Affect Amino Acids?. YouTube. [Link][12]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 4. chemhaven.org [chemhaven.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Characterization of 1-Benzylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 1-benzylpyrrolidin-3-amine, a key intermediate in various synthetic applications. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for confirming the structure and purity of this compound, ensuring the integrity of subsequent research and development.

Introduction: The Significance of this compound

This compound (CAS No: 18471-40-4) is a versatile bifunctional molecule featuring a secondary amine within a pyrrolidine ring, a primary amine, and a benzyl protective group.[1][2] Its structural attributes make it a valuable building block in the synthesis of a wide range of biologically active molecules and pharmaceutical agents. Accurate and comprehensive spectroscopic characterization is the cornerstone of quality control, ensuring that the material meets the stringent requirements for its intended applications. This guide will detail the expected spectroscopic signatures of this compound, providing a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; CDCl₃ is common for general organic analysis, while D₂O can be used to identify exchangeable protons (N-H).

-

Instrument Setup: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Acquisition of ¹H NMR Spectrum:

-

Acquire a standard one-dimensional proton spectrum.

-

To confirm the N-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the N-H protons will disappear or significantly diminish.[3]

-

-

Acquisition of ¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon atom.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

¹H NMR Spectral Data and Interpretation